
2-Chloro-3-(ethylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(ethylsulfanyl)pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethylsulfanyl group at the third position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(ethylsulfanyl)pyridine typically involves the chlorination of 3-(ethylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-(ethylsulfanyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified ethylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(ethylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(ethylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethylsulfanyl groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(methylsulfanyl)pyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Chloro-3-(phenylsulfanyl)pyridine: Contains a phenylsulfanyl group, offering different reactivity and applications.
2-Bromo-3-(ethylsulfanyl)pyridine: Bromine atom instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness: 2-Chloro-3-(ethylsulfanyl)pyridine is unique due to the specific combination of chlorine and ethylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8ClNS |
|---|---|
Molekulargewicht |
173.66 g/mol |
IUPAC-Name |
2-chloro-3-ethylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BOAFKWLJKZWSLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(N=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
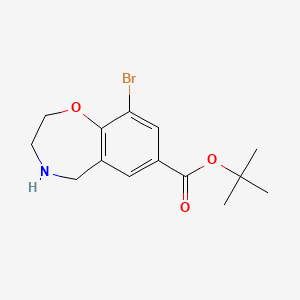
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
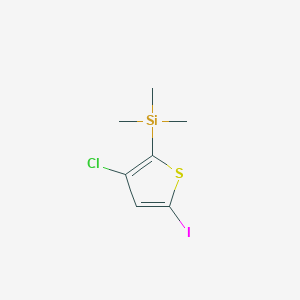
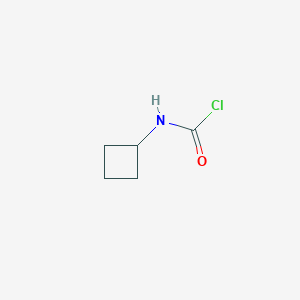
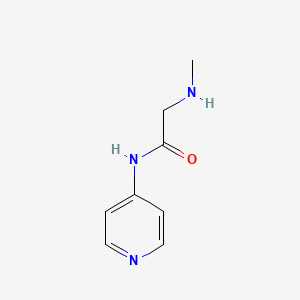
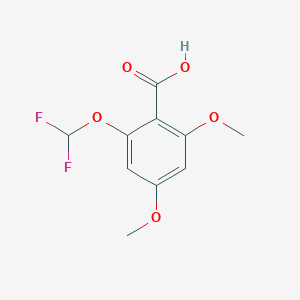
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
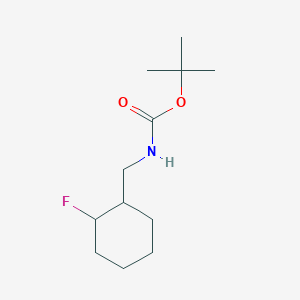
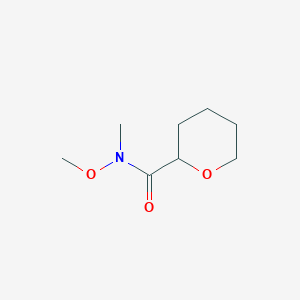
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
